Chiral 3-Methyl Branch Confers Stereochemical Utility and Potency Differentiation
Methyl 5-(4-methylthiophenyl)-3-methyl-5-oxovalerate contains a chiral 3-methyl substituent on the valerate chain that is absent in the des-methyl analog Methyl 5-(4-methylthiophenyl)-5-oxovalerate (CAS 930116-88-4). In the broader class of 3-methyl-5-oxovalerate-containing antagonists, the (S)-enantiomer has been shown to be over 300-fold more potent than the (R)-enantiomer [1]. Furthermore, the 3-methyl group was specifically introduced to block β-oxidation of the acyl side chain, a modification that simultaneously increased antagonist potency dramatically [2]. The des-methyl analog lacks this stereochemical and metabolic advantage.
| Evidence Dimension | Chirality and stereochemical impact on potency |
|---|---|
| Target Compound Data | Contains chiral 3-methyl center (racemic mixture as supplied; enantiomeric ratio not specified by vendor) |
| Comparator Or Baseline | Methyl 5-(4-methylthiophenyl)-5-oxovalerate: achiral at the valerate chain; no 3-methyl substituent |
| Quantified Difference | (S)- vs (R)-3-methyl diastereomer potency difference >300-fold in related 5-oxo-ETE antagonist series [1]; 3-methyl group blocks β-oxidation metabolic pathway [2] |
| Conditions | Class-level SAR derived from 5-oxo-ETE OXE receptor antagonist series; calcium mobilization assay in transfected cells [1][2] |
Why This Matters
For projects requiring stereochemically defined intermediates or structure-activity relationship (SAR) exploration, the 3-methyl chiral center provides a handle for enantioselective synthesis and potency optimization that achiral analogs cannot offer.
- [1] Reddy, P. V. G. et al. Stereoselective synthesis of two highly potent 5-oxo-ETE receptor antagonists. Tetrahedron Letters 56, 6896–6899 (2015). View Source
- [2] Powell, W. S. & Rokach, J. Targeting the OXE receptor as a potential novel therapy for asthma. Biochemical Pharmacology 179, 113930 (2020). View Source
